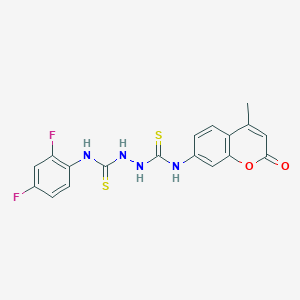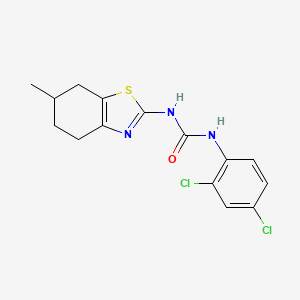![molecular formula C22H27N3O3S2 B4117117 N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
説明
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as ADAMTS-13, is a zinc-dependent metalloproteinase enzyme that plays a crucial role in regulating blood coagulation. It is a multidomain protein that cleaves von Willebrand factor (vWF) into smaller fragments, thereby preventing the formation of blood clots. ADAMTS-13 is involved in several physiological and pathological processes, including thrombotic thrombocytopenic purpura (TTP), coronary artery disease, and stroke. The purpose of
作用機序
ADAMTS-13 cleaves N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, a large multimeric glycoprotein that plays a critical role in platelet adhesion and aggregation. This compound is synthesized in endothelial cells and megakaryocytes and is released into the bloodstream, where it binds to platelets and promotes clot formation. ADAMTS-13 cleaves this compound at a specific site, resulting in the formation of smaller fragments that are less effective at promoting platelet aggregation.
Biochemical and Physiological Effects:
ADAMTS-13 deficiency is associated with TTP, a rare but life-threatening disorder characterized by the formation of microthrombi in small blood vessels. ADAMTS-13 deficiency also increases the risk of coronary artery disease and stroke. Studies have shown that ADAMTS-13 plays a crucial role in maintaining normal hemostasis and preventing the formation of blood clots.
実験室実験の利点と制限
ADAMTS-13 is a complex protein that is difficult to study in vitro. The purification and characterization of ADAMTS-13 require specialized techniques and equipment, making it challenging for researchers to study the protein in a laboratory setting. However, the development of new techniques, such as recombinant protein expression and gene editing, has made it easier to study ADAMTS-13 in vitro.
将来の方向性
Future research on ADAMTS-13 will focus on several areas, including the development of new diagnostic tests and therapies for TTP, the study of ADAMTS-13 in the context of coronary artery disease and stroke, and the development of new techniques for studying ADAMTS-13 in vitro. Additionally, researchers will continue to investigate the role of ADAMTS-13 in regulating blood coagulation and hemostasis, with the goal of developing new treatments for thrombotic disorders.
科学的研究の応用
ADAMTS-13 has several scientific research applications, including the study of blood coagulation, thrombosis, and hemostasis. Research on ADAMTS-13 has led to the development of new diagnostic tests and therapies for TTP and other thrombotic disorders. ADAMTS-13 has also been studied for its potential role in the development of coronary artery disease and stroke.
特性
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h1-7,15-17,25H,8-14H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXPBXUADEYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=S)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)

![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
![methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)

![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)
![tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate](/img/structure/B4117107.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)
